molecular formula C22H14F2N6O2S B2471188 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 895002-68-3

2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2471188
CAS No.: 895002-68-3
M. Wt: 464.45
InChI Key: GHPNBHQSHBFOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridine ring, a triazole ring, and a pyridazine ring, all connected in a specific arrangement . The exact 3D structure can be found in databases like DrugBank .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 442.439 and a chemical formula of C21H16F2N4O3S . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources I found.

Scientific Research Applications

Antitumor and Antiproliferative Activities

Research has indicated that derivatives similar to "2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide" exhibit potent antitumor activities. For instance, a study by Mohamed Fares et al. (2014) synthesized and evaluated pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines for their cytotoxic activity against cancer cell lines, revealing significant growth inhibitory activity, particularly through cell cycle arrest and apoptosis induction via caspase-3 dependent pathways (Fares et al., 2014).

Anti-HAV Activity

Compounds with a structure related to "this compound" have shown antiviral activities. A study by A. H. Shamroukh and Mohamed. A. Ali (2008) explored the synthesis of triazolo[4,3-b]pyridazine derivatives and their promising antiviral activity against hepatitis-A virus (HAV), highlighting the potential of these compounds in antiviral drug development (Shamroukh & Ali, 2008).

Enzyme Inhibition for Therapeutic Applications

Research into compounds structurally similar to "this compound" has also included the investigation of their potential as enzyme inhibitors for therapeutic purposes. A study by A. Alafeefy et al. (2015) assessed a series of sulfonamides, including triazolo and thiadiazinyl moieties, as inhibitors of carbonic anhydrase isozymes, crucial for developing therapies for conditions like glaucoma and cancer (Alafeefy et al., 2015).

Antimicrobial Evaluations

Compounds incorporating the triazolopyridazine structure have been evaluated for their antimicrobial properties. For example, a study conducted by O. Prakash et al. (2011) synthesized and assessed the antimicrobial activity of triazolopyridines, indicating potential as antimicrobial agents (Prakash et al., 2011).

Properties

IUPAC Name

2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N6O2S/c23-16-6-8-20(18(24)12-16)33(31,32)29-17-5-1-3-14(11-17)19-7-9-21-26-27-22(30(21)28-19)15-4-2-10-25-13-15/h1-13,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPNBHQSHBFOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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